molecular formula C9H20O B095368 1-Isopropoxyhexane CAS No. 18636-65-2

1-Isopropoxyhexane

Cat. No. B095368
CAS RN: 18636-65-2
M. Wt: 144.25 g/mol
InChI Key: RFMZJYFXGWPOSR-UHFFFAOYSA-N
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Description

1-Isopropoxyhexane is an organic compound with the molecular formula C9H20O . It is also known by other names such as hexyl isopropyl ether and 1-(1-methylethoxy)hexane .


Molecular Structure Analysis

The molecular structure of 1-Isopropoxyhexane consists of 9 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . The 2D chemical structure image of 1-Isopropoxyhexane is also called a skeletal formula .

Scientific Research Applications

  • Organometallic Chemistry : A study by Puff et al. (1983) investigated the crystal structures of isopropyl- and trimethylsilylmethylene-substituted chloro-hydroxo-tetraorganyl-distannoxanes, revealing a “ladder-type” structure in these compounds. This research contributes to the understanding of molecular structures in organometallic chemistry (Puff, Bung, Friedrichs, & Jansen, 1983).

  • Atmospheric Chemistry : Nguyen et al. (2014) conducted the Focused Isoprene eXperiment at the California Institute of Technology (FIXCIT) to better understand the atmospheric oxidation mechanisms of important biogenic hydrocarbons, including isoprene and its derivatives (Nguyen et al., 2014).

  • Polymer Science : Florence and Cadou (2008) demonstrated the one-pot addition and cyclization of diepoxyhexane, providing efficient access to tetrahydrofurans (THFs), which are important in various natural products and pharmaceutical ingredients (Florence & Cadou, 2008).

  • Catalysis and Isomerization : Santiesteban et al. (2001) explored the role of platinum in hexane isomerization over Pt/FeOy/WOx/ZrO2 catalysts, offering insights into the process of isomerization in the presence of metal catalysts (Santiesteban et al., 2001).

  • Chemical Kinetics : Jacobs, Burke, and Elrod (2014) studied the kinetics of reactions involving isoprene-derived hydroxynitrates, providing crucial information on the formation of ozone and secondary organic aerosol (SOA) in the atmosphere (Jacobs, Burke, & Elrod, 2014).

  • Micellar Chemistry : Tatikolov and Costa (2001) investigated the effects of micellar environments on the spectral properties, isomerization, and aggregation of hydrophilic cyanine dyes, highlighting the importance of micellar systems in understanding dye behavior (Tatikolov & Costa, 2001).

properties

IUPAC Name

1-propan-2-yloxyhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-5-6-7-8-10-9(2)3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMZJYFXGWPOSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337067
Record name 1-Isopropoxyhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropoxyhexane

CAS RN

18636-65-2
Record name 1-Isopropoxyhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CI Hood, JH Modell - Chest, 2000 - Elsevier
… O 2 ;Allied Chemical Company; Morristown, NJ), perfluorobis (1,4-isopropoxy) butane; and (3) Caroxin-F (P-12F;C 9 F 20 O; Allied ChemicalCompany), perfluoro-1-isopropoxyhexane. …
Number of citations: 17 www.sciencedirect.com
R Battino, TR Rettich, T Tominaga - Journal of physical and chemical …, 1984 - pubs.aip.org
This review covers the solubility of nitrogen and air in liquids as a function of temperature and pressure. Solubility data for individual systems were critically evaluated. Recommended or …
Number of citations: 375 pubs.aip.org
CI Hood, JH Modell - Chest, 2000 - [Chicago, Ill.]: The College,[1970?-
Number of citations: 0
B Le NEINDRE - 2005 - Ed. Techniques Ingénieur
Number of citations: 4

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